molecular formula C19H12O5 B1670205 Dehydrorabelomycin CAS No. 30954-70-2

Dehydrorabelomycin

Número de catálogo B1670205
Número CAS: 30954-70-2
Peso molecular: 320.3 g/mol
Clave InChI: PQVIKROZFPIERS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydrorabelomycin is a compound classified as an angucyclinone, consisting of an angular tetracyclic benz[a]anthracene core . It has been isolated from various actinomycetota sources including Streptomyces and Micromonospora .


Synthesis Analysis

Dehydrorabelomycin was originally synthesized by Parker et al. in 2000 . The goal of the research was to establish a rapid synthesis route to dehydrorabelomycin which could be applied to the synthesis of mayamycin and other angucyclines which contain the dehydrorabelomycin scaffold .


Molecular Structure Analysis

The molecular formula of Dehydrorabelomycin is C19H12O5 . It has an average mass of 320.296 Da and a monoisotopic mass of 320.068481 Da .


Chemical Reactions Analysis

In the biosynthesis of polyketides, an O-methyltransferase-like protein, AlpH, is responsible for the hydrazine incorporation in kinamycin biosynthesis . AlpH catalyses a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis .


Physical And Chemical Properties Analysis

Dehydrorabelomycin has a molecular formula of C19H12O5, an average mass of 320.296 Da, and a monoisotopic mass of 320.068481 Da .

Aplicaciones Científicas De Investigación

Structural and Chemical Insights

  • Structural Characterization : Dehydrorabelomycin, identified in various Streptomyces strains, showcases an intriguing chemical structure. The study by Bringmann et al. (2005) details its structure, elucidated using NMR methods and X-ray analysis, noting its significant oxygenation and unique ether-bridged configuration (Bringmann et al., 2005).
  • Synthetic Applications : Parker and Ding (2000) explored the synthetic utility of dehydrorabelomycin in the C-glycosylation of aromatics, demonstrating its role as a key intermediate in the synthesis of benzanthrin antibiotics’ pseudoaglycone (Parker & Ding, 2000).

Biological and Pharmacological Research

  • Biosynthesis Pathway Exploration : Research by Fan and Zhang (2018) delved into the biosynthetic pathways of angucyclines, highlighting dehydrorabelomycin as a common intermediate in the production of atypical angucyclines. This study emphasized the role of specific oxygenases in the biosynthesis process (Fan & Zhang, 2018).
  • Antibacterial Activity Evaluation : Cone et al. (1989) investigated the antibacterial properties of dehydrorabelomycin, comparing its efficacy against various bacteria to that of kinamycins. Their findings suggested limited antibacterial activity for dehydrorabelomycin (Cone et al., 1989).

Molecular Biology and Enzymatic Studies

  • Enzymatic Function Analysis : The study by Peng et al. (2012) focused on JadH, an enzyme involved in jadomycin biosynthesis, which processes 2,3-dehydro-UWM6 to dehydrorabelomycin. This research identified key residues essential for the enzyme's catalytic activity, providing insight into the molecular mechanisms underlying this biosynthetic pathway (Peng et al., 2012)

Direcciones Futuras

While specific future directions for Dehydrorabelomycin were not found in the search results, it is worth noting that the compound is a key precursor of kinamycin and various other compounds from the angucycline family . This suggests potential future research directions in exploring its applications in the synthesis of these compounds.

Propiedades

IUPAC Name

1,6,8-trihydroxy-3-methylbenzo[a]anthracene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c1-8-5-9-7-13(22)16-17(14(9)12(21)6-8)18(23)10-3-2-4-11(20)15(10)19(16)24/h2-7,20-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVIKROZFPIERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrorabelomycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrorabelomycin
Reactant of Route 2
Dehydrorabelomycin
Reactant of Route 3
Dehydrorabelomycin
Reactant of Route 4
Dehydrorabelomycin
Reactant of Route 5
Dehydrorabelomycin
Reactant of Route 6
Dehydrorabelomycin

Citations

For This Compound
235
Citations
SJ Gould, XC Cheng, KA Halley - Journal of the American …, 1992 - ACS Publications
4c,‘h-2h equal number lack oxygen at this site (eg, tetrangulol (2) 10·* 11). We now report data on a member of each subset that indicate that neither subset is the precursor of the other; …
Number of citations: 31 pubs.acs.org
C NICHOLAS - 2000 - collectionscanada.gc.ca
The DOM-Suzuki-Miyaura cross coupling connection, methodology previously developed in our laboratories, has been applied towards the total synthesis of dehydrorabeIomycin, an …
Number of citations: 2 www.collectionscanada.gc.ca
YH Chen, CC Wang, L Greenwell, U Rix… - Journal of Biological …, 2005 - ASBMB
A novel angucycline metabolite, 2,3-dehydro-UWM6, was identified in a jadH mutant of Streptomyces venezuelae ISP5230. Both UWM6 and 2,3-dehydro-UWM6 could be converted to …
Number of citations: 81 www.jbc.org
KA Parker, Q Ding - Tetrahedron, 2000 - Elsevier
… Hatomarubigin A (2) was also efficiently converted to dehydrorabelomycin (5, Scheme 5). … Thus palladium acetate oxidation afforded 25, the monomethyl ether of dehydrorabelomycin…
Number of citations: 30 www.sciencedirect.com
H Naureen - 2011 - ediss.uni-goettingen.de
Naturstoffe werden seit altersher im Kampf gegen Infektionskrankheiten eingesetzt. Gegenwärtig fördern zunehmende Antibiotikaresistenzen und die Ausbreitung bisher unbekannter …
Number of citations: 2 ediss.uni-goettingen.de
K Fan, Q Zhang - Synthetic and Systems Biotechnology, 2018 - Elsevier
… , which leads to the production of dehydrorabelomycin, a common intermediate during the … C bond cleavage reaction of dehydrorabelomycin, followed by different rearrangement …
Number of citations: 17 www.sciencedirect.com
X Jiang, Q Zhang, Y Zhu, F Nie, Z Wu, C Yang, L Zhang… - Tetrahedron, 2017 - Elsevier
… The nes-gene cluster was further verified by in vivo gene disruption experiments to afford a biosynthetic intermediate homo-dehydrorabelomycin E (2). This study adds a new member to …
Number of citations: 42 www.sciencedirect.com
X Liu, K Hua, D Liu, ZL Wu, Y Wang… - ACS Chemical …, 2019 - ACS Publications
… dehydrorabelomycin were confirmed by sequentially introducing AlpG and AlpF, respectively (Figure 3B). In our initial production results for dehydrorabelomycin, … of dehydrorabelomycin …
Number of citations: 32 pubs.acs.org
K Hua, X Liu, Y Zhao, Y Gao, L Pan, H Zhang, Z Deng… - Mbio, 2020 - Am Soc Microbiol
… AlpS to enhance the heterologous production of dehydrorabelomycin in Escherichia coli by nearly 25-fold, which resulted in 0.50 g/liter dehydrorabelomycin in a simple batch-mode …
Number of citations: 7 journals.asm.org
B Gu, DG Kim, DK Kim, M Kim, HU Kim, MK Oh - Microbial Cell Factories, 2023 - Springer
… -dehydrorabelomycin to the final product oviedomycin, we targeted ovm02 and ovm03, both involved in conversion of 3-dehydrorabelomycin … of 3-dehydrorabelomycin was considerably …
Number of citations: 9 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.